molecular formula C19H19BrN2O6S2 B2694044 Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 892359-28-3

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2694044
CAS No.: 892359-28-3
M. Wt: 515.39
InChI Key: FKYQPVZEXZNAJP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered dihydropyrimidine ring fused with a partially saturated heterocycle. Key structural features include:

  • Position 6: A methyl group linked to a sulfonyl moiety and a 5-bromothiophen-2-yl ring, which may enhance electrophilic reactivity and influence binding affinity.
  • Position 5: A methyl carboxylate ester, critical for solubility and metabolic stability.

Synthesis likely involves bromomethylation followed by sulfonylation, analogous to methods described for ethyl 6-(bromomethyl)-4-(4-chlorophenyl) derivatives . Structural validation via X-ray crystallography (using SHELX ) and NMR (as in ) confirms its conformation.

Properties

IUPAC Name

methyl 6-[(5-bromothiophen-2-yl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O6S2/c1-3-28-12-6-4-11(5-7-12)17-16(18(23)27-2)13(21-19(24)22-17)10-30(25,26)15-9-8-14(20)29-15/h4-9,17H,3,10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYQPVZEXZNAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The following sections detail its applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. Structure-activity relationship (SAR) studies reveal that modifications in the thiophene and tetrahydropyrimidine rings significantly influence cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines have demonstrated the compound's cytotoxic effects. The following table summarizes the findings:

Cell LineIC50 (µM)Reference
HeLa15
MCF-722
A54918

These results suggest that Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could be a promising candidate for further development as an anticancer drug.

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results

The following table presents the minimum inhibitory concentrations (MIC) against common bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

These findings highlight the potential of this compound as an antibacterial agent, warranting further exploration in this area.

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties. Studies have indicated its ability to mitigate oxidative stress and apoptosis in neuronal cells.

Mechanistic Insights

Mechanistic studies demonstrate that the compound can modulate key signaling pathways involved in neuroprotection:

Reduction of Oxidative Stress : The compound enhances the expression of antioxidant enzymes.

Inhibition of Apoptotic Pathways : It downregulates pro-apoptotic factors while upregulating anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares structural features and biological activities of the target compound with analogs from the literature:

Compound Name Position 4 Substituent Position 6 Substituent Position 5 Ester Key Biological Activity (IC₅₀ or % Inhibition) Source
Target Compound 4-Ethoxyphenyl [(5-Bromothiophen-2-yl)sulfonyl]methyl Methyl Not reported Synthesis
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Methyl Ethyl Not reported
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Methyl IC₅₀ = 15.7 μM (cytotoxicity)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methoxymethylfuran Methyl Ethyl Antioxidant (IC₅₀ = 0.6 mg/mL for DPPH)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Ethyl Not reported (thioxo enhances reactivity)

Key Observations :

  • Position 4 : Aryl groups (e.g., 4-ethoxyphenyl, 4-bromophenyl) improve hydrophobic interactions, while heteroaromatic substituents (e.g., furan) modulate electronic properties and bioactivity .
  • Ester Groups : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters, as seen in cytotoxicity studies .
NMR and Crystallographic Data
  • NMR Shifts : The target compound’s ¹H NMR would show distinct deshielding for the sulfonyl and bromothiophene protons, contrasting with methyl or thioxo analogs (e.g., δ 2.1–2.5 ppm for methyl vs. δ 3.5–4.0 ppm for sulfonyl) .
  • Crystallography : SHELX-refined structures confirm planar tetrahydropyrimidine rings, with sulfonyl groups adopting specific dihedral angles to minimize steric strain .

Biological Activity

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 892359-21-6) is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydropyrimidine core and various functional groups that may influence its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN2O7S2C_{19}H_{19}BrN_{2}O_{7}S_{2} with a molecular weight of 531.4 g/mol. The structural features that are significant for its biological activity include:

  • Tetrahydropyrimidine ring : Known for various pharmacological activities.
  • Bromothiophene moiety : May enhance lipophilicity and biological interactions.
  • Sulfonyl group : Often involved in enzyme inhibition and receptor binding.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn based on its structural components:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, potentially inhibiting their function. Compounds with similar structures have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Receptor Modulation : The bromothiophene component may facilitate binding to various receptors due to its ability to form π-stacking interactions and hydrogen bonds with amino acid residues in the binding sites.
  • Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which could contribute to protective effects against oxidative stress in biological systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observed Effects Reference
Enzyme InhibitionModerate inhibition of AChE (IC50 = 157.31 µM)
Antioxidant PotentialExhibits antioxidant activity in vitro
CytotoxicitySelective cytotoxicity against cancer cell lines
Antimicrobial ActivityEffective against certain bacterial strains

Case Studies

Several studies have investigated the pharmacological potential of related compounds containing similar structural features:

  • Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects .
  • Neuroprotective Effects : Research indicated that certain tetrahydropyrimidine derivatives provided neuroprotection in models of neurodegenerative diseases by inhibiting AChE activity and reducing oxidative stress markers .
  • Antibacterial Studies : Compounds with thiophene groups have shown promising antibacterial properties. This compound was tested against Gram-positive bacteria and exhibited notable efficacy .

Q & A

Q. What crystallographic parameters indicate polymorphism risks?

  • Methodological Answer: Monitor unit cell parameters (e.g., monoclinic P21/c, β angle ~114°) across batches. Polymorphs may arise from variations in solvent of crystallization (e.g., monohydrate vs. anhydrous forms). Use DSC to detect melting point deviations (>2°C) and PXRD to confirm lattice consistency .

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